Cas no 1850767-97-3 (1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine)
1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1109530
- 1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine
- 1850767-97-3
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- Inchi: 1S/C11H14N4/c1-2-9-3-4-11(13-5-9)8-15-7-10(12)6-14-15/h3-7H,2,8,12H2,1H3
- InChI Key: JIDZZKPOYGROBI-UHFFFAOYSA-N
- SMILES: N1(C=C(C=N1)N)CC1C=CC(=CN=1)CC
Computed Properties
- Exact Mass: 202.121846464g/mol
- Monoisotopic Mass: 202.121846464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 56.7Ų
1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1109530-0.05g |
1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine |
1850767-97-3 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
| Enamine | EN300-1109530-0.1g |
1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine |
1850767-97-3 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
| Enamine | EN300-1109530-0.25g |
1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine |
1850767-97-3 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
| Enamine | EN300-1109530-0.5g |
1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine |
1850767-97-3 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
| Enamine | EN300-1109530-1.0g |
1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine |
1850767-97-3 | 1g |
$1414.0 | 2023-06-10 | ||
| Enamine | EN300-1109530-2.5g |
1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine |
1850767-97-3 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
| Enamine | EN300-1109530-5.0g |
1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine |
1850767-97-3 | 5g |
$4102.0 | 2023-06-10 | ||
| Enamine | EN300-1109530-10.0g |
1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine |
1850767-97-3 | 10g |
$6082.0 | 2023-06-10 | ||
| Enamine | EN300-1109530-1g |
1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine |
1850767-97-3 | 95% | 1g |
$914.0 | 2023-10-27 | |
| Enamine | EN300-1109530-5g |
1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine |
1850767-97-3 | 95% | 5g |
$2650.0 | 2023-10-27 |
1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine
Professional Introduction to 1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine (CAS No. 1850767-97-3)
1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug discovery and development. This compound, identified by its CAS number 1850767-97-3, has garnered attention due to its unique structural properties and potential therapeutic benefits. The molecular structure of this compound incorporates a pyrazole core, which is a well-documented scaffold in medicinal chemistry, known for its broad spectrum of biological activities.
The presence of the 5-ethylpyridin-2-yl moiety in the molecule enhances its pharmacological profile, making it a valuable candidate for further investigation. Pyridine derivatives are widely recognized for their role in modulating various biological pathways, and the combination with a pyrazole ring in this compound suggests potential interactions with multiple targets. This structural design allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, which are crucial for the development of novel therapeutics.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with biological targets more accurately. Studies have indicated that 1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine exhibits promising binding properties with enzymes and receptors involved in inflammatory and metabolic disorders. This has spurred interest in exploring its potential as a lead compound for the development of new drugs targeting these conditions.
In the realm of drug discovery, the synthesis and optimization of heterocyclic compounds like 1-[(5-ethylpyridin-2-yl)methyl]-1H-pyrazol-4-amine are of paramount importance. The pyrazole ring provides a stable framework that can be modified to enhance solubility, bioavailability, and metabolic stability. Researchers have been employing various synthetic strategies to modify this scaffold, including functional group transformations and derivatization, to improve its overall pharmacological profile.
The< strong>5-ethylpyridin-2ylmethyl substituent plays a critical role in determining the compound's biological activity. This group not only contributes to the molecule's lipophilicity but also influences its ability to interact with specific biological targets. The ethyl group introduces steric hindrance, which can be leveraged to optimize binding interactions and reduce off-target effects. These structural features make 1-[ (5 - ethylpyridin - 2 - yl) methyl] - 1H - pyrazol - 4 - amine a compelling candidate for further pharmacological exploration.
Current research is focused on understanding the mechanism of action of this compound in various disease models. Preclinical studies have shown that it may exhibit anti-inflammatory, anti-diabetic, and anti-cancer properties. The anti-inflammatory potential is particularly intriguing, as chronic inflammation is implicated in a wide range of diseases, including cardiovascular disorders and neurodegenerative conditions. The ability of this compound to modulate inflammatory pathways could provide new avenues for therapeutic intervention.
The< strong>1H-pyrazol-4-amine moiety is another key feature that contributes to the compound's biological activity. Pyrazole derivatives are known to interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of pro-inflammatory mediators. By inhibiting these enzymes, 1-[ (5 - ethylpyridin - 2 - yl) methyl] - 1H - pyrazol - 4 - amine could potentially reduce inflammation and related pathological processes.
In addition to its therapeutic potential, 1-[ (5 - ethylpyridin - 2 - yl) methyl] - 1H - pyrazol - 4 - amine has also been explored for its role in chemical biology research. Its unique structure makes it a valuable tool for studying enzyme function and ligand-receptor interactions. By using this compound as a probe, researchers can gain insights into the mechanisms underlying various biological processes, which could lead to the discovery of new therapeutic targets.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyrazole core efficiently. These methods not only improve reaction efficiency but also minimize byproduct formation, making the process more sustainable.
The< strong>pharmacokinetic properties of 1-[ (5 - ethylpyridin - 2 - yl) methyl] - 1H - pyrazol - 4 - amine are another area of interest. Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for determining its clinical efficacy and safety profile. Preclinical studies have begun to address these aspects by evaluating parameters such as bioavailability, half-life, and metabolic pathways.
In conclusion, 1-[ (5 - ethylpyridin -2 yl) methyl] -1H-pyrazol-4-amine (CAS No.1850767-97-3) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further development into novel therapeutics. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play a vital role in addressing various health challenges.
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